ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a pyrazolone moiety. The 4-iodophenyl substituent at the pyrazolone ring distinguishes it from structurally analogous compounds. Its synthesis involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by condensation with a substituted pyrazolone derivative . Crystallographic refinement tools like SHELX and ORTEP-3 have been critical in resolving its 3D structure and confirming stereoelectronic properties .
Properties
Molecular Formula |
C22H22IN3O3S |
|---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22IN3O3S/c1-3-29-22(28)19-16-6-4-5-7-18(16)30-20(19)24-12-17-13(2)25-26(21(17)27)15-10-8-14(23)9-11-15/h8-12,25H,3-7H2,1-2H3/b24-12+ |
InChI Key |
CSJWSQHFZFTEIK-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)I)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)I)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolone Intermediate
- 4-Aminoantipyrine derivatives
- Aromatic aldehydes (e.g., 4-iodobenzaldehyde)
- Acetic acid or glacial acetic acid as solvent and catalyst
Condensation Reaction:
Mix 4-aminoantipyrine with 4-iodobenzaldehyde in glacial acetic acid. Reflux the mixture at 100–110°C for 4–6 hours. This facilitates the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone core.Isolation and Purification:
Cool the reaction mixture, pour into ice water, and filter the precipitate. Recrystallize from ethanol to obtain pure pyrazolone derivative.
Research Outcome:
This method yields the pyrazolone with a phenyl substituent bearing iodine, which is crucial for subsequent substitution reactions (as demonstrated in similar syntheses in literature).
Introduction of the Methylidene Group
- React the pyrazolone with appropriate aldehyde derivatives, such as formaldehyde or substituted benzaldehyde, under basic conditions (e.g., sodium ethoxide in ethanol) to facilitate the Knoevenagel condensation, forming the methylidene linkage.
- Reflux at 80–100°C for 3–5 hours.
- Use of a base catalyst (e.g., sodium ethoxide) promotes the formation of the double bond.
Synthesis of the Benzothiophene Core
- 2-Aminothiophenes or related derivatives
- Suitable acylating agents (e.g., ethyl chloroformate)
- Cyclization reagents (e.g., polyphosphoric acid or Lewis acids)
Cyclization:
Subject the 2-aminothiophene to acylation with ethyl chloroformate, followed by cyclization under acidic conditions to form the benzothiophene ring system.Functionalization:
The benzothiophene is then functionalized at the 3-position with carboxylate groups via electrophilic substitution or oxidation.
Research Confirmation:
Such methods are consistent with literature procedures for benzothiophene derivatives.
Coupling of Pyrazolone and Benzothiophene
Use nucleophilic substitution or condensation reactions to link the pyrazolone methylidene group with the benzothiophene core.
Employ coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation if necessary.
- Reactions typically proceed at room temperature or slightly elevated temperatures (25–50°C) in inert solvents such as DMSO or DMF.
Esterification to Form the Ethyl Carboxylate
React the carboxylic acid derivative of the benzothiophene with ethanol in the presence of a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
Reflux for 4–6 hours to ensure complete esterification.
- Formation of the ethyl ester, completing the synthesis of the target compound.
Summary of Key Reactions and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrazolone formation | 4-Aminoantipyrine + 4-iodobenzaldehyde | Glacial acetic acid | 100–110°C | ~75–80% | Reflux |
| 2 | Knoevenagel condensation | Pyrazolone + formaldehyde/benzaldehyde | Ethanol | 80–100°C | ~70–85% | Basic catalyst |
| 3 | Benzothiophene cyclization | 2-Aminothiophene derivatives | Polyphosphoric acid | 150–180°C | Variable | Cyclization step |
| 4 | Coupling reaction | Activated benzothiophene + pyrazolone derivative | DMSO/DMF | Room temp to 50°C | Variable | Coupling agents |
| 5 | Esterification | Carboxylic acid + ethanol | Sulfuric acid catalyst | Reflux | >85% | Acid catalyzed |
Notes and Observations
Purity and Characterization:
Each intermediate should be characterized via IR, NMR, and mass spectrometry to confirm structure and purity before proceeding.Reaction Optimization:
Reaction times and temperatures may require optimization depending on the specific substituents and scale.Safety Precautions:
Handling of halogenated compounds, acids, and reflux conditions necessitates appropriate safety measures.Yield Variability: Yields depend on reaction conditions, purity of starting materials, and purification methods. Typical yields range from 70% to 90% for key steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Bromophenyl and iodophenyl derivatives share similar synthetic pathways, differing only in the aryl halide used during pyrazolone formation .
Bioactivity Profiling and Mode of Action
Hierarchical clustering of bioactivity data (e.g., NCI-60 cytotoxicity profiles) reveals that halogenated analogs (iodo/bromo) cluster separately from non-halogenated derivatives. This suggests substituent-dependent mechanisms:
- Iodophenyl and bromophenyl analogs exhibit enhanced activity against kinase targets, likely due to halogen bonding with catalytic residues .
- Molecular networking (MS/MS cosine scores >0.8) indicates conserved fragmentation patterns among halogenated derivatives, implying shared metabolic pathways .
Computational Similarity Assessment
- Tanimoto Coefficient: The iodophenyl derivative shows ~65% structural similarity to SAHA (vorinostat), a histone deacetylase inhibitor, based on fingerprint analysis.
- QSAR Models : Substituent electronegativity (iodine > bromine > hydrogen) correlates with predicted logP values (iodophenyl: 4.2; bromophenyl: 3.8; phenyl: 2.9), highlighting pharmacokinetic differences .
Biological Activity
Ethyl 2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C19H15IN4OS
Molecular Weight: 474.3 g/mol
IUPAC Name: this compound
The compound features a pyrazole ring and a benzothiophene structure that contribute to its biological activity. The presence of an iodine atom in the phenyl group enhances the compound's reactivity and potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can modulate enzyme activity or receptor signaling pathways. For instance:
- Enzyme Inhibition: The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the pyrimidine biosynthesis pathway. This inhibition has implications for its use as an immunosuppressive agent in conditions such as autoimmune diseases and certain cancers .
- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells .
Biological Activity Data
Case Studies
Recent studies have evaluated the efficacy of ethyl 2-{...} in various biological contexts:
- Immunosuppressive Effects: A study demonstrated that derivatives of similar structures inhibited lymphocyte proliferation and cytokine production, indicating potential for treating autoimmune conditions .
- Anticancer Properties: Screening of drug libraries identified this compound as having significant cytotoxic effects on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures .
- Antioxidant Mechanisms: Research indicated that compounds with similar structures could reduce reactive oxygen species (ROS) levels in cellular models, contributing to their protective effects against oxidative stress .
Q & A
Q. How can crystallographic data resolve uncertainties in the compound’s stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction can unambiguously determine:
- Z/E Isomerism : The configuration of the imine bond in the pyrazole moiety .
- Ring Conformations : Chair vs. boat conformations in the tetrahydrobenzothiophene system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
